6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
Description
6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methoxy group at position 6 and a pyrrolidin-1-yl moiety at position 2. Its synthesis typically involves nickel-catalyzed cross-coupling reactions between organoaluminum reagents and 2-substituted benzo[d]thiazole derivatives, achieving yields of 41–94% .
Properties
IUPAC Name |
6-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-15-9-4-5-10-11(8-9)16-12(13-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDMSGXPQAQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the pyrrolidinyl group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where the benzo[d]thiazole core is reacted with pyrrolidine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]thiazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Scientific Research Applications
6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The compound's unique structure, featuring both a methoxy group and a pyrrolidinyl group, gives it distinct chemical and biological properties, making it valuable for various applications.
Scientific Research Applications
Chemistry
this compound serves as a building block in the synthesis of complex molecules.
Biology
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Recent studies have shown that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For example, tests of the compound against various bacterial strains yielded the following minimum inhibitory concentrations (MIC):
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Micrococcus luteus | 1.95–3.91 |
| This compound | Bacillus spp. | 3.91–15.62 |
| This compound | Streptococcus spp. | 7.81–15.62 |
These findings suggest that the compound could be a lead in the development of new antimicrobial agents.
Medicine
this compound is explored as a potential therapeutic agent because of its unique structural features.
Industry
The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Uniqueness and Structural Insights
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The benzo[d]thiazole scaffold is highly tunable, with substituents at positions 2 and 6 dictating pharmacological and physicochemical properties. Key analogs include:
Key Observations :
- Pyrrolidine vs.
- Methoxy Group : The 6-methoxy substituent stabilizes the aromatic system, influencing electronic properties and metabolic stability .
Enzyme Induction
- 2-(4'-Cyanophenyl)benzothiazole induces benzpyrene hydroxylase activity, with double the effect in lung vs. liver, highlighting substituent-dependent tissue selectivity .
- Pyrrolidine-containing analogs show negligible enzyme induction but enhanced receptor binding (e.g., D4 dopamine receptor modulation) .
Antitumor Activity
Spectroscopic and Analytical Data
- NMR Spectroscopy :
- Mass Spectrometry :
- Pyrrolidine derivatives (e.g., 3s ) exhibit M+H⁺ peaks at m/z 360.17, while pyrazole analogs show higher m/z values (e.g., 437 for compound 11 ) .
Biological Activity
6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting relevant data, research findings, and case studies.
Chemical Structure and Properties
The structure of this compound features a methoxy group attached to a benzo[d]thiazole core, which is known for its diverse pharmacological applications. The presence of the pyrrolidine moiety enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Micrococcus luteus | 1.95–3.91 |
| This compound | Bacillus spp. | 3.91–15.62 |
| This compound | Streptococcus spp. | 7.81–15.62 |
These results indicate that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that this compound can inhibit cell proliferation in cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid carcinoma) | <10 | Induction of apoptosis via Bcl-2 pathway |
| Jurkat (T-cell leukemia) | <10 | Inhibition of tubulin polymerization |
The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly affect cytotoxicity and selectivity towards cancer cells .
Anti-inflammatory Activity
This compound has exhibited promising anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-α and IL-6. It operates through the inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses.
Key Findings:
- Reduced Inflammatory Mediators: Lower levels of TNF-α and IL-6 were observed in treated models.
- Decreased Paw Edema: Animal studies showed significant reduction in swelling, indicating its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Anticancer Effects: A study involving various thiazole derivatives demonstrated that modifications to the methoxy group enhanced anticancer activity against colon carcinoma cells.
- Inflammation Model: In a murine model of inflammation, administration of the compound led to a significant decrease in paw edema compared to control groups, supporting its potential therapeutic application .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear protective eyewear, nitrile gloves, lab coats, and masks to avoid skin/eye contact or inhalation. Use fume hoods for volatile steps .
- Waste Management : Segregate chemical waste (e.g., solvents, reaction byproducts) and dispose via certified hazardous waste services to prevent environmental contamination .
- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Start with 6-methoxybenzo[d]thiazol-2-amine. React with pyrrolidine under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80–100°C) to introduce the pyrrolidinyl group .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity by HPLC (>95%) .
- Key Parameters : Optimize reaction time (8–12 hours) and stoichiometry (1:1.2 amine-to-pyrrolidine ratio) to maximize yield .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity and detect side products .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for coupling efficiency in pyrrolidine substitution reactions .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. DMF typically yields >75% under reflux .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) while maintaining yields ≥80% .
Q. How should contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to predict NMR shifts and compare with experimental data .
- Alternative Techniques : Employ X-ray crystallography for unambiguous structural confirmation, as done for related benzothiazole derivatives .
Q. What strategies are effective in evaluating the biological activity of derivatives of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays. IC₅₀ values can guide SAR studies .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding sites) and prioritize derivatives for synthesis .
- Toxicity Profiling : Assess cytotoxicity via MTT assays on HEK293 cells to identify non-toxic candidates .
Q. How can researchers address low solubility of this compound in aqueous media for biological testing?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cell membrane disruption .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (oil-in-water emulsion) to enhance bioavailability .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via esterification for transient solubility .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across different studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., cell lines, incubation times). For example, HepG2 vs. MCF7 cells may show varying sensitivity .
- Batch Purity : Re-test compounds with HPLC-verified purity >98% to exclude impurities as confounding factors .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL database) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
